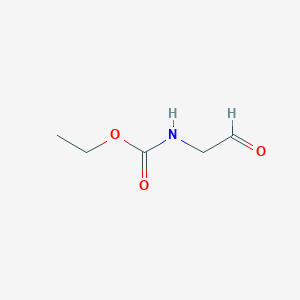

Ethyl (2-oxoethyl)carbamate

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H9NO3 |

|---|---|

Molecular Weight |

131.13 g/mol |

IUPAC Name |

ethyl N-(2-oxoethyl)carbamate |

InChI |

InChI=1S/C5H9NO3/c1-2-9-5(8)6-3-4-7/h4H,2-3H2,1H3,(H,6,8) |

InChI Key |

HBKNPDRDIKERRP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NCC=O |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2 Oxoethyl Carbamate and Its Derivatives

Strategies for the Formation of the Carbamate (B1207046) Moiety

The synthesis of the carbamate functional group is a cornerstone of many organic preparations. Two principal methods are widely employed: the reaction of amines with chloroformates and the Curtius rearrangement.

Reaction of Amines with Chloroformates and Related Reagents

A common and direct method for the formation of carbamates is the reaction of an amine with a chloroformate, such as ethyl chloroformate. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. For the synthesis of ethyl (2-oxoethyl)carbamate, this would involve the reaction of 2-aminoacetaldehyde with ethyl chloroformate. However, due to the reactive nature of the aldehyde, a more practical approach involves using a protected form of the amine, such as aminoacetaldehyde diethyl acetal (B89532). The resulting ethyl (2,2-diethoxyethyl)carbamate can then be hydrolyzed under acidic conditions to yield the target compound.

A general procedure for the synthesis of ethyl carbamates from primary amines involves dissolving the amine in a suitable solvent, such as diethyl ether or acetone, and adding ethyl chloroformate in a controlled manner, often at reduced temperatures to manage the exothermic reaction. A base, like sodium hydroxide or potassium carbonate, is used to scavenge the HCl produced.

| Reactant 1 | Reactant 2 | Base | Product |

| Primary Amine | Ethyl Chloroformate | Sodium Hydroxide | Ethyl Carbamate |

| Aminoacetaldehyde Diethyl Acetal | Ethyl Chloroformate | Potassium Carbonate | Ethyl (2,2-diethoxyethyl)carbamate |

Curtius Rearrangement Applications in Carbamate Synthesis

The Curtius rearrangement provides an alternative route to carbamates, starting from carboxylic acids. This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which is then trapped by an alcohol to form the carbamate. wikipedia.orgnih.govnrochemistry.com The key advantage of this method is the ability to form the carbamate with retention of configuration at the migrating group.

For the synthesis of this compound, a suitable precursor would be a carboxylic acid with a protected aldehyde function, such as 3,3-diethoxypropanoic acid. This acid can be converted to its corresponding acyl azide, which upon heating in the presence of ethanol, would undergo the Curtius rearrangement to yield ethyl (2,2-diethoxyethyl)carbamate. Subsequent hydrolysis would then afford the desired product. The acyl azide is typically prepared from the corresponding acyl chloride or by using reagents like diphenylphosphoryl azide (DPPA). nrochemistry.com

| Starting Material | Key Intermediate | Trapping Agent | Product |

| Carboxylic Acid | Acyl Azide -> Isocyanate | Alcohol | Carbamate |

| 3,3-Diethoxypropanoic Acid | 3,3-Diethoxypropanoyl azide -> 2,2-Diethoxyethyl isocyanate | Ethanol | Ethyl (2,2-diethoxyethyl)carbamate |

Introduction of the 2-Oxoethyl Moiety

The introduction of the aldehyde functionality at the 2-position of the ethyl carbamate requires careful synthetic planning, often involving either the use of a pre-functionalized starting material or an oxidation step.

Synthesis from Glycinal Derivatives

Glycinal, or 2-aminoacetaldehyde, is a direct precursor to the 2-oxoethylamine moiety. However, its instability necessitates the use of its more stable derivatives, such as aminoacetaldehyde diethyl acetal. This commercially available compound provides a protected aldehyde in the form of an acetal, which is stable to the conditions required for carbamate formation.

The synthesis would proceed by reacting aminoacetaldehyde diethyl acetal with ethyl chloroformate in the presence of a base to form ethyl (2,2-diethoxyethyl)carbamate. The final step is the deprotection of the acetal to reveal the aldehyde. This is typically achieved by treatment with an aqueous acid, which hydrolyzes the acetal.

Oxidation-Based Approaches in 2-Oxoethyl Carbamate Synthesis

An alternative strategy involves the oxidation of a precursor alcohol. In this approach, ethyl (2-hydroxyethyl)carbamate serves as the starting material. This compound can be synthesized from ethanolamine and ethyl chloroformate. The subsequent oxidation of the primary alcohol to an aldehyde yields this compound.

Several mild oxidation methods are suitable for this transformation, minimizing the risk of over-oxidation to a carboxylic acid. The Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures, is a well-established method for this purpose. nrochemistry.com Another powerful and selective method is the Dess-Martin oxidation, which employs the Dess-Martin periodinane (DMP) reagent. wikipedia.org Both methods are known for their high yields and tolerance of various functional groups.

| Precursor | Oxidation Reagent | Product |

| Ethyl (2-hydroxyethyl)carbamate | Swern Oxidation Reagents (DMSO, Oxalyl Chloride, Triethylamine) | This compound |

| Ethyl (2-hydroxyethyl)carbamate | Dess-Martin Periodinane (DMP) | This compound |

Protecting Group Strategies in Oxoethyl Carbamate Synthesis

The dual functionality of this compound necessitates the use of protecting groups to ensure selective reactions. The aldehyde group is highly reactive and can interfere with reactions intended for the amine or the formation of the carbamate.

The most common protecting group for an aldehyde is an acetal, typically formed by reacting the aldehyde with an alcohol or a diol in the presence of an acid catalyst. Diethyl acetals and cyclic acetals (from ethylene glycol) are frequently used due to their stability under basic and neutral conditions and their facile removal with aqueous acid.

For the amine functionality, carbamates themselves can act as protecting groups. nih.gov The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group, which is stable under many conditions but can be readily removed with acid. In a synthetic route where the carbamate moiety of the final product is introduced early, it also serves to protect the amine from undesired side reactions during subsequent transformations, such as the oxidation of a precursor alcohol. The strategic use of orthogonal protecting groups, which can be removed under different conditions, is crucial in more complex syntheses involving this scaffold. fiveable.me

| Functional Group to Protect | Protecting Group | Protection Conditions | Deprotection Conditions |

| Aldehyde | Acetal (e.g., diethyl acetal) | Alcohol/Diol, Acid Catalyst | Aqueous Acid |

| Amine | Carbamate (e.g., Boc) | Boc Anhydride, Base | Acid (e.g., TFA) |

Tert-Butoxycarbonyl (Boc) Protection and Deprotection Methodologies

The tert-butoxycarbonyl (Boc) group is a widely employed acid-labile protecting group for amines. Its installation is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. organic-chemistry.orgnih.govgoogle.comub.edu This method is known for its high efficiency and mild reaction conditions. organic-chemistry.orggoogle.com

A plausible synthetic route to this compound can be envisioned starting with the Boc protection of aminoacetaldehyde. The resulting N-Boc-2-aminoacetaldehyde, a commercially available building block, can then be subjected to further transformations. nih.govnih.gov

Table 1: Common Reagents and Conditions for Boc Protection and Deprotection

| Process | Reagents | Typical Conditions |

| Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., triethylamine, sodium hydroxide) | Aqueous or anhydrous solvents (e.g., THF, acetonitrile), Room temperature to 40°C |

| Deprotection | Strong acids (e.g., Trifluoroacetic acid (TFA), Hydrochloric acid (HCl)) | Dichloromethane (DCM) or Methanol, Room temperature |

Deprotection of the Boc group is readily accomplished under acidic conditions, most commonly using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). organic-chemistry.orgnih.govgoogle.com This process generates the free amine by liberating the carbamic acid, which subsequently decarboxylates. google.com The volatility of the byproducts, isobutene and carbon dioxide, simplifies product purification.

Benzyloxycarbonyl (Cbz) Protection and Deprotection Methodologies

The benzyloxycarbonyl (Cbz or Z) group is another cornerstone of amine protection in organic synthesis, particularly in peptide chemistry. researchgate.netnih.gov It is typically introduced by treating an amine with benzyl chloroformate (Cbz-Cl) under basic conditions. researchgate.netjocpr.com The Cbz group is renowned for its stability under a range of reaction conditions, yet it can be selectively removed, most commonly via catalytic hydrogenolysis. researchgate.netscirp.org

The synthesis of Cbz-protected amino acids is a well-established procedure, providing stable intermediates for further elaboration. google.com This strategy can be adapted for the synthesis of precursors to Cbz-protected (2-oxoethyl)carbamates.

Table 2: Reagents and Conditions for Cbz Protection and Deprotection

| Process | Reagents | Typical Conditions |

| Protection | Benzyl chloroformate (Cbz-Cl), Base (e.g., sodium carbonate, triethylamine) | Aqueous or organic solvents, pH control (8-10) is crucial to prevent decomposition of Cbz-Cl and racemization |

| Deprotection | H₂, Catalyst (e.g., Pd/C) | Methanol or other suitable solvents, Atmospheric pressure of H₂ |

Deprotection of the Cbz group is classically achieved by catalytic hydrogenation, typically using palladium on carbon (Pd/C) as the catalyst. researchgate.netresearchgate.net This method is mild and efficient, yielding toluene and carbon dioxide as byproducts, thus leaving the deprotected amine. researchgate.net Alternative, non-reductive deprotection methods using Lewis acids or nucleophiles have also been developed for substrates sensitive to hydrogenation. researchgate.nettarjomefa.com

Fluorenylmethoxycarbonyl (Fmoc) Protection in Related Carbamate Systems

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is distinguished by its base-lability, providing an orthogonal protection strategy to the acid-labile Boc and hydrogenation-labile Cbz groups. scirp.org This feature is particularly valuable in solid-phase peptide synthesis. The Fmoc group is introduced by reacting an amine with Fmoc-Cl or Fmoc-OSu.

While direct examples of Fmoc protection in the synthesis of this compound are not prevalent in the literature, the principles are applicable. The synthesis of Fmoc-protected amino acids is a routine procedure, and these building blocks could potentially be converted to the corresponding (2-oxoethyl)carbamate derivatives.

Table 3: Common Reagents and Conditions for Fmoc Protection and Deprotection

| Process | Reagents | Typical Conditions |

| Protection | 9-Fluorenylmethyl chloroformate (Fmoc-Cl), N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) | Biphasic solvent systems (e.g., dioxane/water with Na₂CO₃) |

| Deprotection | Secondary amines (e.g., Piperidine, 4-Methylpiperidine) | Polar aprotic solvents (e.g., DMF, NMP) |

The removal of the Fmoc group is typically achieved by treatment with a solution of a secondary amine, such as 20% piperidine in dimethylformamide (DMF). The mechanism involves a β-elimination reaction.

Chemo- and Regioselective Synthesis of Complex Oxoethyl Carbamate Derivatives

The synthesis of more elaborate structures containing the oxoethyl carbamate motif requires precise control over reactivity to ensure that reactions occur at the desired positions without affecting other functional groups.

Preparation of Functionalized Phenyl(2-oxoethyl)carbamates

The synthesis of functionalized phenyl(2-oxoethyl)carbamates can be approached by reacting a substituted aniline with a suitable electrophile to introduce the (2-oxoethyl)carbamate moiety. A general method for the preparation of phenyl carbamates involves the reaction of a phenol with a carbamoyl chloride or an isocyanate. nih.gov Alternatively, an aniline can be reacted with a chloroformate to form a carbamate.

For the synthesis of a functionalized phenyl(2-oxoethyl)carbamate, one could envision reacting a substituted aniline with ethyl chloroformate to form the corresponding ethyl phenylcarbamate. Subsequent N-alkylation with a protected 2-haloacetaldehyde, followed by deprotection, would yield the desired product. The specific conditions would need to be optimized to account for the electronic effects of the substituents on the phenyl ring.

Synthesis of N,N-Bis(2-oxoethyl)carbamates

The synthesis of N,N-bis(2-oxoethyl)carbamates presents a greater synthetic challenge due to the potential for competing side reactions. A plausible approach would involve the double N-alkylation of a primary carbamate, such as ethyl carbamate, with two equivalents of a protected 2-haloacetaldehyde. This reaction would likely require a strong base to deprotonate the carbamate nitrogen, and careful control of stoichiometry and reaction conditions would be crucial to favor the desired dialkylated product over the monoalkylated species. Subsequent deprotection of the aldehyde functionalities would yield the target N,N-bis(2-oxoethyl)carbamate. A study on the synthesis of bis-carbamates from hexamethylene diisocyanate and m-cresol provides a reference for the formation of molecules with two carbamate groups. researchgate.net

Incorporation of the Oxoethyl Carbamate Motif into Heterocyclic Systems

The integration of the oxoethyl carbamate functionality into heterocyclic rings is of interest for the development of novel bioactive molecules. The synthetic strategy would largely depend on the nature of the heterocyclic system. For nitrogen-containing heterocycles with an available N-H bond, direct N-acylation with ethyl chloroformate followed by N-alkylation with a protected 2-haloacetaldehyde could be a viable route. For example, carbamate derivatives of heterocyclic compounds have been prepared by reacting the corresponding heterocyclic amine with cholesteryl chloroformate.

In cases where the heterocyclic amine is less nucleophilic, activation of the carbamoylating agent may be necessary. The synthesis of heterocyclic carbamates has been reported through the reaction of heterocyclic substituted alkylene diamines with appropriately substituted chloroformates. This highlights the feasibility of incorporating carbamate functionalities into diverse heterocyclic scaffolds.

Multi-Component Reactions and One-Pot Sequences for Oxoethyl Carbamate Formation

Multi-component reactions (MCRs) and one-pot sequences represent highly efficient strategies in modern organic synthesis, allowing for the construction of complex molecules from simple precursors in a single operation. These approaches are characterized by their high atom economy, operational simplicity, and the ability to generate molecular diversity. In the context of oxoethyl carbamate synthesis, isocyanide-based MCRs, such as the Ugi and Passerini reactions, offer a powerful platform for the direct formation of highly functionalized carbamate derivatives.

A notable example that illustrates the potential of MCRs for generating the oxoethyl carbamate scaffold is the Ugi four-component reaction (U-4CR). The U-4CR typically involves an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide derivative. orgsyn.orgscience.govnih.govwikipedia.org By carefully selecting the starting materials, it is possible to introduce the desired 2-oxoethyl moiety.

A well-documented synthetic procedure demonstrates the formation of a complex molecule containing a protected 2-oxoethyl group through a Ugi reaction. orgsyn.orgresearchgate.net In this synthesis, aminoacetaldehyde dimethyl acetal serves as the amine component, effectively acting as a synthon for the 2-aminoethanal precursor to the oxoethyl group. The other components are paraformaldehyde (as a source of formaldehyde, the carbonyl component), cyclohexanecarboxylic acid, and an in situ generated isocyanide. orgsyn.orgresearchgate.net

The reaction proceeds through the initial formation of an imine from the amine and aldehyde, which is then protonated by the carboxylic acid. This is followed by the nucleophilic addition of the isocyanide to the iminium ion, forming a nitrilium ion intermediate. Subsequent attack by the carboxylate anion and an intramolecular Mumm rearrangement yield the final α-acylamino carboxamide product. wikipedia.org This product contains the N-(2,2-dimethoxyethyl) group, which can be readily deprotected to reveal the desired N-(2-oxoethyl) functionality.

The following table summarizes the key aspects of this multi-component reaction for the synthesis of a protected oxoethyl carbamate derivative, based on the findings from a detailed synthetic procedure. orgsyn.orgresearchgate.net

| Parameter | Description |

| Reaction Type | Ugi Four-Component Reaction (U-4CR) |

| Amine Component | Aminoacetaldehyde dimethyl acetal |

| Carbonyl Component | Paraformaldehyde |

| Carboxylic Acid | Cyclohexanecarboxylic acid |

| Isocyanide Component | Phenethyl isocyanide (generated in situ from N-(phenethyl)formamide) |

| Product | N-(2,2-dimethoxyethyl)-N-(2-oxo-2-(phenethylamino)ethyl)cyclohexanecarboxamide |

| Solvent | Dichloromethane and Methanol |

| Yield | 46% |

This example underscores the utility of multi-component reactions in assembling complex carbamate structures in a single, efficient step. The use of a protected aldehyde in the amine component allows for the strategic introduction of the oxoethyl functionality, which can be unmasked in a subsequent step. This approach highlights the modularity and efficiency of MCRs in the synthesis of functionalized carbamate derivatives.

Reaction Mechanisms and Chemical Transformations of Ethyl 2 Oxoethyl Carbamate Analogues

Mechanistic Studies of Carbamate (B1207046) Formation Pathways

The formation of the carbamate linkage, a cornerstone of polyurethane chemistry and various pharmaceuticals, has been extensively studied. A primary pathway involves the reaction of amines with carbon dioxide (CO₂). This reaction can proceed through several mechanisms depending on the conditions and substrates.

In aqueous solutions, the formation of carbamates from an amine like monoethanolamine and dissolved CO₂ involves three parallel, reversible reactions. The free amine can react directly with CO₂, carbonic acid, or the bicarbonate ion, with the dominant pathway being heavily dependent on the pH of the solution. Kinetic and equilibrium data for these pathways are often determined using techniques like ¹H NMR and stopped-flow measurements.

Another significant pathway is the direct carboxylation of amines. The rate law for the reaction of amines with carbon dioxide can be described by two terms: an uncatalyzed pathway and a hydroxide-catalyzed pathway. The rate-limiting step can vary; for weakly basic amines, it is typically the carbon-nitrogen bond formation, whereas for more basic amines, proton transfer may become rate-limiting.

Catalysis plays a crucial role in enhancing the efficiency of carbamate synthesis. Superbases, such as 1,1,3,3-tetramethylguanidine (B143053) (TMG), can mediate the reaction between amines and CO₂. Mechanistic studies, combining computational and experimental analysis, have shown that a zwitterionic TMG-CO₂ adduct is not a direct carboxylating agent. Instead, the TMG facilitates the reaction by deprotonating the amine as it attacks a free CO₂ molecule.

Carbamates can also be synthesized via rearrangement reactions, such as the Curtius rearrangement. This process involves an acyl azide (B81097) intermediate, which rearranges to an isocyanate that is subsequently trapped by an alcohol to form the carbamate.

The table below summarizes key mechanistic aspects of carbamate formation.

| Formation Pathway | Key Reactants | Mechanistic Feature |

| Reaction with CO₂ Species | Amine, CO₂/H₂CO₃/HCO₃⁻ | pH-dependent parallel reactions in aqueous media. |

| Direct Carboxylation | Amine, CO₂ | Uncatalyzed and base-catalyzed pathways; rate-limiting step depends on amine basicity. |

| Superbase Mediation | Amine, CO₂, Superbase (e.g., TMG) | Superbase deprotonates the amine, facilitating attack on CO₂. |

| Curtius Rearrangement | Acyl azide, Alcohol | Formation of an isocyanate intermediate which is trapped by an alcohol. |

Reactivity of the Aldehyde (2-Oxoethyl) Group

The aldehyde group in ethyl (2-oxoethyl)carbamate analogues is a site of high reactivity, susceptible to a variety of chemical transformations typical of carbonyl compounds.

Nucleophilic Additions and Condensation Reactions

The carbonyl carbon of the aldehyde group is electrophilic and readily undergoes nucleophilic addition. Aldehydes are generally more reactive than ketones due to reduced steric hindrance and a greater partial positive charge on the carbonyl carbon.

Strong nucleophiles, such as Grignard reagents or organolithium compounds, can attack the carbonyl carbon directly. The reaction typically proceeds through a tetrahedral alkoxide intermediate, which is then protonated in a subsequent workup step to yield an alcohol. Weak nucleophiles often require acid catalysis to enhance the electrophilicity of the carbonyl carbon by protonating the carbonyl oxygen.

Enamides and enecarbamates, despite being modest nucleophiles, can react with electrophilic aldehydes like glyoxylate (B1226380) in the presence of a Lewis acid catalyst. These reactions are notable because the initially formed N-protected imine products can be readily converted into other important functional groups, such as ketones (via hydrolysis) or N-protected amines (via reduction).

Reductions to Hydroxyethyl (B10761427) Derivatives

The aldehyde group of oxoethyl carbamates can be reduced to a primary alcohol, yielding the corresponding hydroxyethyl derivative. This transformation is commonly achieved using hydride reducing agents.

Standard reagents for this reduction include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). NaBH₄ is a milder, more selective reagent often used in alcoholic or aqueous solvents, while LiAlH₄ is a much stronger reducing agent that reacts violently with protic solvents and must be used in anhydrous ethers.

The mechanism of reduction involves the transfer of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon. This nucleophilic attack forms an alkoxide intermediate. In a second step, a proton source (such as water or dilute acid) is added to protonate the alkoxide, yielding the primary alcohol. The reduction of an aldehyde leads to a primary alcohol containing a -CH₂OH group.

It is important to note that LiAlH₄ can also reduce the carbamate group itself, typically to an N-methyl group, by cleaving the acyl-oxygen bond. Therefore, for the selective reduction of the aldehyde in an oxoethyl carbamate, the milder NaBH₄ is generally the preferred reagent.

Isomerization and Rearrangement Pathways Involving Oxoethyl Carbamates

Carbamates containing a β-carbonyl group, such as this compound analogues, share structural similarities with β-keto esters. The chemistry of β-keto esters is rich with rearrangement and condensation reactions, some of which may have analogous pathways for oxoethyl carbamates.

β-Keto esters are known to undergo palladium-catalyzed reactions where a palladium enolate is generated after decarboxylation. These intermediates can then undergo transformations like aldol (B89426) condensation or Michael addition. While not directly studied for oxoethyl carbamates, the presence of the α-protons, activated by both the carbamate and the aldehyde carbonyls, suggests a potential for similar enolate-mediated isomerization or rearrangement pathways under appropriate catalytic conditions.

Role of Catalysis in Oxoethyl Carbamate Transformations

Catalysis is essential for controlling the reactivity and enabling specific transformations of multifunctional molecules like oxoethyl carbamates.

Copper Catalysis: Copper catalysts have been employed in the synthesis of carbamates through oxidative coupling reactions. For instance, a copper-catalyzed cross-dehydrogenative coupling (CDC) of formamides with phenols or β-keto esters provides direct access to carbamates. Notably, this method can be extended to salicylaldehydes, yielding carbamates while leaving the sensitive aldehyde group intact.

Zinc Catalysis: A catalyst system composed of zinc acetate (B1210297) (Zn(OAc)₂) and 1,10-phenanthroline (B135089) can effectively catalyze the N-formylation of carbamates using CO₂ and a hydrosilane. The proposed mechanism suggests that the basic acetate counter-anion of the catalyst plays a key role in activating both the Si-H and N-H bonds.

Organocatalysis: Aldehydes themselves can act as organocatalysts in various reactions, often by facilitating temporary intramolecularity. While this is not a transformation of the oxoethyl carbamate, it highlights the versatile chemical nature of the aldehyde functional group.

The table below provides examples of catalytic systems relevant to carbamate chemistry.

| Catalyst System | Reaction Type | Substrates | Key Feature |

| Copper-based catalysts | Oxidative Coupling | Formamides, Phenols, β-Keto Esters | Allows for C-H activation to form the carbamate linkage. |

| Zn(OAc)₂ / phen | N-Formylation | Carbamates, CO₂, Hydrosilanes | Utilizes CO₂ as a C1 source for formylation. |

| Palladium complexes | Decarboxylative Allylation | Allyl β-keto esters | Proceeds via a palladium enolate intermediate. |

Computational Elucidation of Reaction Pathways and Transition States

Computational chemistry provides powerful tools for understanding the intricate details of reaction mechanisms involving carbamates. Density functional theory (DFT) and ab initio molecular orbital calculations are frequently used to map out reaction pathways, characterize transition states, and calculate activation energies.

For instance, computational studies have been crucial in clarifying the mechanism of CO₂ capture by amines to form carbamates. These studies have examined the direct interconversion between carbamate and bicarbonate species, evaluating both concerted and stepwise mechanisms for carbamate hydrolysis. Such calculations have shown that for certain pathways, the activation energies can be substantial, and they help in proposing more efficient alternative routes, for example, involving proton transfer from a protonated amine to the carbamate to generate a more reactive carbamic acid intermediate.

In the context of catalysis, computational modeling helps elucidate the role of the catalyst. Studies on Pd-catalyzed carbamate synthesis have used DFT to propose detailed mechanistic pathways involving ligand dissociation, intermediate formation, and hydrogenation, confirming the catalyst's role in stabilizing intermediates and reducing activation barriers. These theoretical findings often align with and support experimental data, providing a deeper understanding of the catalytic cycle.

Activation Free Energy Calculations (ΔG‡)

The activation free energy (ΔG‡) is a critical parameter in determining the rate of a chemical reaction. For analogues of this compound, computational methods such as Density Functional Theory (DFT) are instrumental in elucidating the reaction pathways and calculating these energy barriers.

In a broader context, computational studies on carbamate formation from CO2 and amines have provided detailed energy profiles. For example, the iridium-catalyzed formation of allylic carbamates was studied using DFT, revealing that the rate-determining step differs for the diastereomeric pathways leading to the product enantiomers. Such detailed isomeric analysis of transition states is key to understanding the activation energies involved.

Stereoselectivity in Reaction Outcomes

The stereochemical outcome of reactions involving analogues of this compound is of paramount importance, particularly in the synthesis of chiral molecules. The diastereoselectivity of nucleophilic substitution reactions of acyclic acetals, which are structurally related to the carbamate analogues , has been a subject of detailed investigation.

A remote carbonyl group can significantly influence the 1,2-asymmetric induction in these reactions. The stereoselectivity is dependent on both the nature of the nucleophile and the substituents on the acetal (B89532). nih.gov Computational studies have suggested that the participation of a remote carbonyl group can lead to the formation of a cyclic dioxocarbenium ion intermediate, which in turn controls the stereochemical outcome. nih.gov

The diastereoselectivity of these reactions is often quantified by the ratio of the syn and anti products. This ratio is highly sensitive to the steric and electronic properties of both the nucleophile and the substrate. For example, in the nucleophilic substitution of β-pivaloyl acetals, the diastereomeric ratio varies significantly with the nucleophile used. nih.govacs.org

Table 1: Nucleophilic Substitution Reactions of a β-Pivaloyl Acetal Analogue nih.govacs.org

| Entry | Nucleophile | syn:anti Ratio |

| 1 | Allyltrimethylsilane (B147118) | 53:47 |

| 2 | Allyltributylstannane | 75:25 |

| 3 | Silyl (B83357) ketene (B1206846) acetal | >95:5 |

| 4 | Trimethylsilyl cyanide | >95:5 |

The data indicates that more reactive or sterically hindered nucleophiles can lead to higher stereoselectivity. nih.gov For instance, the reaction with allyltrimethylsilane shows poor diastereoselectivity, while the use of a more reactive silyl ketene acetal results in a much higher preference for the syn product. nih.govacs.org

The size and electronic nature of the substituents on the acyclic acetal also play a crucial role. For instance, moving from a methyl-substituted to an isopropyl-substituted acetal can invert the diastereoselectivity from syn-selective to anti-selective. acs.org This highlights the subtle interplay of steric factors in controlling the reaction outcome.

Based on a comprehensive search of available scientific literature and chemical databases, it has been determined that there is insufficient specific information in the public domain to generate a detailed article on "this compound" that adheres to the provided outline.

The requested topics—such as its role as a protected glycinal equivalent, its specific applications in solid-phase peptide synthesis, and its use as a precursor for particular drug analogues, enzyme inhibitors, and modulators of biological pathways—are highly specialized. While general information exists regarding the use of carbamates in organic synthesis and medicinal chemistry, the search did not yield specific research findings, data, or detailed applications directly concerning "this compound" in these advanced contexts.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly follows the requested structure and content inclusions without resorting to speculation or including information on unrelated compounds, which would violate the core instructions of the request.

Applications in Advanced Organic Synthesis

Synthesis of Complex Polycyclic and Heterocyclic Systems

The bifunctional nature of ethyl (2-oxoethyl)carbamate and its enecarbamate tautomer is particularly useful in cycloaddition and annulation reactions, which are powerful strategies for the rapid assembly of complex ring systems. These methods are central to diversity-oriented synthesis and the construction of scaffolds for drug discovery. nih.gov

Cycloaddition Reactions: [3+2] cycloaddition is a prominent method for constructing five-membered rings. Enecarbamates, derived from this compound, can serve as effective dipolarophiles or precursors to dipoles for these reactions. For instance, the reaction of an enecarbamate with in situ-generated nitrile oxides can yield isoxazole-containing spirocycles. nih.gov Similarly, reactions with azomethine ylides can produce highly substituted spiro[indoline-3,3′-pyrrolidines]. rsc.orgresearchgate.net These spirocyclic frameworks, which feature a quaternary carbon center, are of significant interest in medicinal chemistry due to their three-dimensional structures. nih.gov

Photochemical Annulations and Cascade Reactions: Photochemical transformations offer a powerful means to construct strained and complex molecular frameworks that are often inaccessible through thermal methods. nih.govchim.it Enecarbamates are excellent substrates for photochemical annulation reactions to prepare fused motifs such as bicyclic lactams and oxetanes. whiterose.ac.uk These light-promoted reactions proceed through electronically excited states, enabling the formation of a high degree of molecular complexity from simpler precursors in a single step. nih.gov

Furthermore, the aldehyde functionality can participate in base-mediated cascade reactions. Such tandem processes, involving a series of Michael additions and aldol (B89426) condensations, can generate multiple new bonds and stereocenters in one pot, leading to the rapid synthesis of fused polycyclic systems. nih.gov

Table 1: Synthetic Methodologies Employing Oxoethyl Carbamate (B1207046) Derivatives

| Reaction Type | Reactant(s) | Resulting System | Key Features |

|---|---|---|---|

| [3+2] Cycloaddition | Enecarbamate, Nitrile Oxide | Spiro-isoxazole | Forms five-membered heterocycle; creates quaternary spiro-center. nih.gov |

| [3+2] Cycloaddition | Enecarbamate, Azomethine Ylide | Spiro-pyrrolidine | Access to complex, sp³-rich spiroindoline scaffolds. rsc.org |

| Photochemical Annulation | Enecarbamate | Fused Bicyclic Lactams/Oxetanes | Utilizes light to access strained ring systems. whiterose.ac.uk |

| Cascade Reaction | Aldehyde, Malonate Ester | Fused Polycyclic System | Base-mediated; forms multiple bonds and stereocenters simultaneously. nih.gov |

Development of Chemical Probes Utilizing Oxoethyl Carbamate Structures

Chemical probes are essential tools for dissecting biological pathways and validating drug targets. Covalent probes, which form a stable bond with their protein target, offer high potency and a prolonged duration of action. researchgate.net The structure of this compound contains key features that are highly advantageous for the design of such probes.

The Role of the Carbamate Moiety: The carbamate group is a key structural motif found in many approved drugs. nih.govacs.org In the context of a chemical probe, it serves several critical functions. Its chemical stability and ability to participate in hydrogen bonding can facilitate molecular recognition and specific, non-covalent binding within a protein's active site. nih.govacs.org This initial binding event is crucial for positioning the reactive part of the probe for subsequent covalent modification. The carbamate can act as a stable surrogate for a peptide bond, enhancing metabolic stability and cell permeability. nih.gov

The Oxoethyl Group as a Reactive "Warhead": The aldehyde functionality of the (2-oxoethyl) group can act as a mild electrophile, or "warhead." This group can react with nucleophilic amino acid residues on a target protein, such as cysteine or lysine, to form a stable covalent bond. researchgate.netnih.gov This irreversible interaction allows for potent and sustained target inhibition. The design of covalent inhibitors often involves a two-step process: initial reversible binding driven by the recognition elements (like the carbamate), followed by the irreversible covalent bond formation by the warhead. acs.org The reactivity of the aldehyde can be finely tuned through structural modifications to optimize both potency and selectivity, minimizing off-target reactions. researchgate.net

Table 2: Components of a Hypothetical Chemical Probe Based on an Oxoethyl Carbamate Scaffold

| Component | Function | Rationale |

|---|---|---|

| Recognition Moiety | Provides binding affinity and selectivity for the target protein. | Anchors the probe in the correct orientation within the binding site. |

| Carbamate Linker | Confers metabolic stability; participates in hydrogen bonding. | Acts as a stable and rigid connector between the recognition moiety and the warhead. nih.gov |

| Oxoethyl "Warhead" | Forms a covalent bond with a nucleophilic residue on the target. | The aldehyde group is a reactive electrophile that ensures irreversible inhibition. researchgate.net |

| Reporter Tag (Optional) | Allows for visualization or detection (e.g., fluorophore, biotin). | Enables target engagement studies and identification of binding partners. |

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in organic chemistry for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the constituent atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy provides critical insights into the number, environment, and connectivity of hydrogen atoms in a molecule. A predicted ¹H NMR spectrum of Ethyl (2-oxoethyl)carbamate would exhibit distinct signals corresponding to the different proton environments within the molecule.

Predicted ¹H NMR Data for this compound:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 | Singlet | 1H | Aldehydic proton (-CHO) |

| ~7.5 | Broad Singlet | 1H | Amide proton (-NH-) |

| ~4.2 | Quartet | 2H | Methylene protons (-O-CH₂-CH₃) |

| ~4.1 | Doublet | 2H | Methylene protons (-NH-CH₂-CHO) |

| ~1.2 | Triplet | 3H | Methyl protons (-O-CH₂-CH₃) |

Note: Predicted data is based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

The aldehydic proton is expected to appear at a significantly downfield chemical shift due to the deshielding effect of the adjacent carbonyl group. The amide proton's chemical shift can be broad and variable depending on the solvent and concentration. The methylene protons of the ethyl group would appear as a quartet due to coupling with the adjacent methyl protons, which in turn would be a triplet. The methylene protons adjacent to the nitrogen and the aldehyde group would likely appear as a doublet, coupling with the amide proton.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

Predicted ¹³C NMR Data for this compound:

| Chemical Shift (δ, ppm) | Assignment |

| ~200 | Aldehydic carbonyl carbon (-CHO) |

| ~157 | Carbamate (B1207046) carbonyl carbon (-O-(C=O)-NH-) |

| ~62 | Methylene carbon (-O-CH₂-CH₃) |

| ~50 | Methylene carbon (-NH-CH₂-CHO) |

| ~14 | Methyl carbon (-O-CH₂-CH₃) |

Note: Predicted data is based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

The carbonyl carbon of the aldehyde is expected to be the most downfield signal. The carbamate carbonyl carbon will also be in the downfield region but at a slightly lower chemical shift. The methylene and methyl carbons of the ethyl group and the methylene carbon of the 2-oxoethyl group would appear in the upfield region of the spectrum.

Advanced NMR Techniques for Stereochemical Assignment

While this compound itself does not possess a chiral center, advanced NMR techniques would be invaluable for stereochemical assignment in more complex, related structures. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can establish through-space proximity of protons, which is crucial for determining the relative stereochemistry of substituents. For molecules with stereocenters, techniques like chiral derivatization followed by NMR analysis or the use of chiral solvating agents can be employed to resolve enantiomers and determine enantiomeric excess.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental composition. For this compound (C₅H₉NO₃), the expected exact mass can be calculated.

Predicted HRMS Data for this compound:

| Ion Formula | Calculated Mass |

| [C₅H₉NO₃+H]⁺ | 132.0655 |

| [C₅H₉NO₃+Na]⁺ | 154.0475 |

The observation of ions corresponding to these calculated masses in an HRMS experiment would provide strong evidence for the elemental composition of the molecule.

Tandem Mass Spectrometry (MS-MS)

Tandem Mass Spectrometry (MS-MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. This technique provides valuable information about the connectivity of the molecule.

Predicted MS-MS Fragmentation of [C₅H₉NO₃+H]⁺:

The protonated molecule of this compound would likely undergo fragmentation at several key bonds. Common fragmentation pathways for carbamates include the loss of the ethoxy group, decarboxylation, and cleavage of the N-C bond.

Predicted Fragment Ions and Neutral Losses:

| m/z of Fragment Ion | Neutral Loss |

| 104.05 | C₂H₄ (ethene) |

| 88.04 | CO₂ (carbon dioxide) |

| 74.06 | C₂H₅OH (ethanol) |

| 58.04 | C₂H₃O (acetyl radical) |

Analysis of these fragmentation patterns in an MS-MS spectrum would allow for the confirmation of the proposed structure of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is produced that reveals the characteristic vibrational modes of different chemical bonds. For this compound, the spectrum would be expected to show distinct absorption bands corresponding to its key functional groups: the N-H bond of the carbamate, two different carbonyl (C=O) groups (one in the carbamate and one in the aldehyde), the C-O bonds of the ester, and the C-N bond.

The aldehyde C-H stretch typically appears as a pair of weak to medium bands between 2850 and 2700 cm⁻¹. The presence of two distinct carbonyl stretching frequencies would be a key feature, with the carbamate carbonyl and the aldehyde carbonyl absorbing at slightly different positions, generally in the 1750-1680 cm⁻¹ range.

Table 1: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| N-H (Amine of carbamate) | Stretching | 3400-3200 |

| C-H (Aldehyde) | Stretching | 2850-2700 (typically two bands) |

| C=O (Carbamate) | Stretching | 1725-1705 |

| C=O (Aldehyde) | Stretching | 1740-1720 |

| C-O (Ester of carbamate) | Stretching | 1250-1200 |

| C-N | Stretching | 1250-1020 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orglibretexts.org This method provides detailed information on bond lengths, bond angles, and the conformation of the molecule. It also reveals how molecules are arranged in the crystal lattice and identifies intermolecular interactions, such as hydrogen bonding. libretexts.org

For this compound, a successful crystallographic analysis would require growing a single, high-quality crystal of the compound. The analysis would precisely define the geometry of the carbamate and aldehyde functional groups. A key feature of interest would be the potential for intermolecular hydrogen bonding involving the N-H group of the carbamate as a donor and the carbonyl oxygens as acceptors, which would significantly influence the crystal packing. No published crystal structure for this compound is currently available.

Chromatographic Techniques for Purity and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The choice of technique depends on the properties of the compound and the goal of the analysis, whether for purification or quantitative determination.

Flash Chromatography for Purification

Flash chromatography is a rapid form of preparative column chromatography used for the purification of chemical compounds from mixtures. rochester.eduorgsyn.org It utilizes a stationary phase, typically silica gel with a particle size of 40-63 µm, and a mobile phase (eluent) which is pushed through the column under moderate pressure. orgsyn.org

To purify this compound, a solvent system would be chosen based on preliminary analysis by Thin Layer Chromatography (TLC). Given the compound's polarity due to the carbamate and aldehyde groups, a typical eluent system would consist of a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297). By gradually increasing the proportion of ethyl acetate (gradient elution), compounds are separated based on their affinity for the stationary phase, allowing for the isolation of pure this compound. rochester.edu

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is an indispensable tool for qualitatively monitoring the progress of a chemical reaction. It is a simple, fast, and inexpensive technique that separates compounds based on their polarity.

In a hypothetical synthesis of this compound, a small aliquot of the reaction mixture would be spotted onto a TLC plate alongside spots of the starting materials. The plate is then developed in a suitable solvent system. As the reaction proceeds, the spot corresponding to the starting material would diminish in intensity, while a new spot, representing the more polar product, would appear and intensify. The Retention Factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic for each compound in a given solvent system and helps identify the product's formation.

Gas Chromatography–Mass Spectrometry (GC-MS) for Related Compound Analysis

Gas Chromatography–Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. mdpi.com It is well-suited for the analysis of volatile and thermally stable compounds. While many carbamates can be analyzed by GC-MS, some may require derivatization to increase their volatility and thermal stability. nih.govsigmaaldrich.com

In a GC-MS analysis, the sample is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI), causing fragmentation. The resulting mass spectrum shows the molecular ion (M+) and a unique pattern of fragment ions, which serves as a "fingerprint" for the compound. For this compound, key fragment ions would be expected from the cleavage of the ethyl group, the ethoxycarbonyl group, and other characteristic fragmentations. The mass-to-charge ratio (m/z) of 62 is often a characteristic ion for ethyl carbamates. oiv.int

Table 2: Predicted Key Mass-to-Charge (m/z) Ratios for this compound in GC-MS

| m/z Value | Possible Fragment Identity |

|---|---|

| 131 | [M]⁺ (Molecular Ion) |

| 102 | [M - CHO]⁺ |

| 86 | [M - OCH₂CH₃]⁺ |

| 72 | [NHCH₂CHO]⁺ |

| 62 | [H₂NCO=O]⁺ |

High-Performance Liquid Chromatography (HPLC) with Diverse Detectors for Related Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying components in a mixture. It is particularly useful for compounds that are not sufficiently volatile or stable for GC analysis. researchgate.net

For the analysis of this compound and related impurities, a reversed-phase HPLC method would likely be employed. In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as water and acetonitrile or methanol.

A variety of detectors can be used with HPLC:

UV-Vis Detector: This detector would be suitable as the carbamate and aldehyde carbonyl groups act as chromophores, absorbing UV light at specific wavelengths.

Fluorescence Detector (FLD): For enhanced sensitivity and selectivity, HPLC can be coupled with post-column derivatization. The separated carbamates are hydrolyzed to form an amine, which then reacts with a reagent like o-phthalaldehyde (OPA) to produce a highly fluorescent derivative that can be detected at very low concentrations. chromatographyonline.com

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides the highest degree of selectivity and structural information, allowing for the definitive identification and quantification of the target compound and any related impurities. researchgate.net

Table 3: Typical HPLC Parameters for Carbamate Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 3 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detector | UV-Vis, Fluorescence (with post-column derivatization), or Mass Spectrometry |

| Injection Volume | 5 - 20 µL |

Computational Chemistry and Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to investigate the electronic properties and reactivity of molecules like Ethyl (2-oxoethyl)carbamate. DFT, particularly with hybrid functionals like B3LYP, is widely employed for its balance of accuracy and computational cost. plos.orgresearchgate.net These calculations typically involve geometry optimization of the molecule to find its most stable conformation, followed by the calculation of various electronic descriptors. plos.orgnih.gov

Key properties derived from these studies include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. nih.gov For carbamate (B1207046) derivatives, a smaller HOMO-LUMO gap often correlates with higher reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting sites of interaction, such as hydrogen bonding or reactions with other molecules. nih.gov

Global and Local Reactivity Descriptors: Parameters such as chemical potential, hardness, softness, and electrophilicity index, derived from FMO energies, provide quantitative measures of a molecule's reactivity. Fukui functions can further pinpoint the most reactive atomic sites within the molecule. researchgate.net

Table 1: Representative Electronic Properties of a Carbamate Derivative Calculated via DFT This table presents typical data obtained from DFT calculations on carbamate derivatives, analogous to what would be determined for this compound.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Chemical stability and reactivity |

| Dipole Moment | 3.5 D | Molecular polarity |

| Electronegativity (χ) | 3.85 eV | Tendency to attract electrons |

| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron configuration |

Chemical reactions and biological processes predominantly occur in solution. Solvent Reaction Field (SRF) models, such as the Polarizable Continuum Model (PCM), are computational methods used to account for the effects of a solvent without explicitly modeling each solvent molecule. nih.gov In these models, the solute molecule is placed in a cavity within a continuous dielectric medium that represents the solvent. nih.gov This approach allows for the calculation of solvation free energies and the study of how the solvent influences the molecule's geometry, electronic properties, and reaction pathways. For instance, the activation free energy for the formation of DNA adducts by reactive metabolites of carbamates has been successfully calculated using SRF methods, showing good agreement with experimental data. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. studiauniversitatis.roresearchgate.net This method is extensively used in drug discovery to screen for potential inhibitors of biological targets. For carbamate derivatives, a primary target of interest is acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. plos.orgstudiauniversitatis.ronih.gov

The docking process involves:

Preparation of Receptor and Ligand: Obtaining the 3D structure of the target protein (e.g., from the Protein Data Bank) and generating a low-energy 3D conformation of the ligand (e.g., an oxoethyl carbamate derivative). studiauniversitatis.ro

Binding Site Identification: Defining the active site or binding pocket of the receptor.

Conformational Sampling and Scoring: The docking algorithm samples various conformations of the ligand within the active site and scores them based on their binding affinity. Scoring functions estimate the free energy of binding, with more negative scores indicating stronger binding. studiauniversitatis.ronih.gov

Docking studies on carbamate inhibitors of AChE have revealed key interactions, such as π-π stacking with aromatic residues (e.g., Trp84, Tyr334) and hydrogen bonds within the enzyme's active site. nih.gov These insights are vital for understanding the mechanism of inhibition and for designing more potent derivatives.

Table 2: Representative Molecular Docking Results for Carbamate Derivatives with Acetylcholinesterase (AChE) This table shows hypothetical binding scores and key interacting residues, which are typical outcomes of docking studies on carbamate-based AChE inhibitors.

| Compound | Docking Score (kcal/mol) | Key Interacting Residues in AChE Active Site |

|---|---|---|

| Derivative M1 | -10.5 | Trp84, Tyr121, Phe330 |

| Derivative M2 | -9.8 | Trp84, Tyr334, His440 |

| Derivative M3 | -11.2 | Trp84, Phe290, Tyr334, His440 |

| Donepezil (Reference) | -10.8 | Trp84, Phe330, Trp279 |

Quantitative Structure-Activity Relationship (QSAR) Analysis of Oxoethyl Carbamate Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. plos.org For oxoethyl carbamate derivatives, QSAR models can be developed to predict their inhibitory activity against targets like AChE.

The development of a QSAR model involves:

Data Set Collection: Assembling a set of carbamate derivatives with experimentally measured biological activity (e.g., IC₅₀ values). plos.orgnih.gov

Descriptor Calculation: Calculating a large number of molecular descriptors for each compound. These can include constitutional, topological, physicochemical, and quantum chemical descriptors (often derived from DFT calculations, such as HOMO/LUMO energies). plos.orgmdpi.com

Model Building and Validation: Using statistical methods like Multiple Linear Regression (MLR) to build a model that correlates a subset of descriptors with activity. plos.org The model's predictive power is rigorously validated using internal (e.g., leave-one-out cross-validation, Q²) and external validation (using a test set of compounds not included in model training, R²_pred). plos.orgnih.gov

A robust QSAR model for carbamate-based AChE inhibitors might show that activity is influenced by descriptors related to molecular size, electronic properties (like LUMO energy), and hydrophobicity. plos.org Such models are valuable for predicting the activity of newly designed compounds, thereby prioritizing synthesis and testing efforts. nih.govplos.org

Table 3: Example of a 2D-QSAR Model for Carbamate-based AChE Inhibitors This table illustrates the format of a typical QSAR model equation and its statistical validation parameters, based on published studies. plos.org

| QSAR Model Equation and Statistical Parameters | |

|---|---|

| Model Equation | pIC₅₀ = 1.5 + 0.3(Descriptor A) - 0.7(Descriptor B) + 1.2*(Descriptor C) |

| Statistical Parameter | Value |

| N (compounds) | 32 |

| R² (Correlation Coefficient) | 0.81 |

| Q²_cv (Cross-validation R²) | 0.56 |

| R²_Test set (External validation) | 0.82 |

Pharmacophore Modeling for Rational Drug Design

A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are essential for a ligand to interact with a specific biological target. nih.govnih.govmdpi.com Pharmacophore modeling is a powerful tool in rational drug design, used for virtual screening of compound libraries and for designing new molecules with desired biological activity. nih.govyoutube.com

For carbamate-based AChE inhibitors, a pharmacophore model can be generated based on a set of known active compounds. nih.govnih.gov Such a model might consist of features like a hydrogen bond acceptor (corresponding to the carbamate carbonyl), hydrophobic groups, an aromatic ring, and a positively ionizable feature. nih.govresearchgate.net Once validated, this model can be used as a 3D query to search databases for novel chemical scaffolds that match the pharmacophoric features, or to guide the modification of the oxoethyl carbamate structure to better fit the model and enhance activity. nih.govmdpi.com

Computational Prediction of Adduct Formation and Stability

Ethyl carbamate is known to be metabolized in vivo to reactive intermediates that can form adducts with macromolecules like DNA. nih.govnih.gov A critical adduct is 7-(2-oxoethyl)guanine, formed from the reaction of vinyl carbamate epoxide (the ultimate carcinogen of ethyl carbamate) with the guanine (B1146940) base in DNA. nih.gov The "2-oxoethyl" moiety of this adduct is structurally related to this compound.

Computational methods are essential for studying the mechanism of such adduct formations. Quantum chemical calculations (including DFT and ab initio methods) combined with solvent models can be used to:

Elucidate Reaction Mechanisms: Model the reaction pathway, for example, the Sₙ2 nucleophilic attack of guanine on the epoxide ring. nih.gov

Calculate Activation Energies: Determine the activation free energy (ΔG‡) for the rate-limiting step of the reaction. Computational studies have successfully calculated this barrier for the formation of 7-(2-oxoethyl)guanine, finding good agreement with experimental kinetic data. nih.gov

Predict Stability and Reactivity: Investigate the stability of the resulting adducts and predict the activation barriers for the formation of other potential, minor adducts. nih.govnih.gov

These computational predictions provide strong evidence for proposed reaction mechanisms and help to explain the observed preference for the formation of specific adducts, offering critical insights into the molecular basis of chemical carcinogenesis. nih.govuleth.ca

Biochemical and Biological Interactions Mechanistic Focus

Metabolic Activation Pathways Leading to Oxoethyl-Containing Metabolites

Ethyl carbamate (B1207046) undergoes metabolic activation through a quantitatively minor but toxicologically significant pathway involving oxidation. nih.gov This bioactivation is a multi-step process that generates highly reactive oxoethyl-containing metabolites. While a major portion of ethyl carbamate is hydrolyzed by esterases to ethanol, ammonia, and carbon dioxide, the focus of its carcinogenic mechanism is on the oxidative pathway. nih.govnih.gov

The initial and rate-limiting step in the toxicological activation of ethyl carbamate is its oxidation, a reaction predominantly catalyzed by the Cytochrome P450 (CYP) enzyme system. nih.govnih.gov Specifically, research has identified CYP2E1 as the major isozyme responsible for this metabolic conversion in both murine and human liver and lung microsomes. nih.govnih.govnih.govnih.govnih.gov

Studies using murine liver microsomes demonstrated that the inhibition of CYP2E1 with a specific antibody significantly reduced the covalent binding of ethyl carbamate metabolites to microsomal proteins. nih.govnih.gov The involvement of CYP2E1 is further supported by observations that its activity, measured by catalytic markers like N-nitrosodimethylamine (NDMA) demethylation, is decreased in the presence of ethyl carbamate. nih.govnih.gov In addition to the CYP system, carboxylesterases, such as hydrolase A, have also been implicated in ethyl carbamate metabolism, representing a competing pathway. nih.govnih.govnih.gov

The enzymatic oxidation of ethyl carbamate by CYP2E1 yields vinyl carbamate. nih.govnih.gov This conversion is considered a critical step, as vinyl carbamate is a proximate carcinogen, more potent than its parent compound, ethyl carbamate. nih.gov

Following the initial oxidation to vinyl carbamate, the metabolic activation cascade continues with a second oxidation step, also mediated by CYP2E1. nih.govnih.gov This step converts vinyl carbamate into its highly reactive, ultimate carcinogenic metabolite: vinyl carbamate epoxide (VCO), also known as epoxyethyl carbamate. nih.govnih.govnih.govoup.com

VCO is a potent electrophile, characterized by a strained epoxide ring that readily reacts with nucleophilic sites on biological macromolecules. nih.govoup.comoit.edu Its high reactivity is demonstrated by its instability and short half-life in aqueous solutions, which is approximately 10.5 to 32 minutes. nih.govoup.com The formation of this epoxide is the pivotal event leading to the generation of covalent adducts with DNA and proteins, initiating the molecular events associated with the carcinogenicity of ethyl carbamate. oup.comaacrjournals.org The metabolic pathway can be summarized as: Ethyl Carbamate → Vinyl Carbamate → Vinyl Carbamate Epoxide. nih.gov

Adduct Formation with Biological Macromolecules

The electrophilic nature of vinyl carbamate epoxide (VCO) drives its reaction with nucleophilic centers in cellular macromolecules, leading to the formation of stable covalent adducts. These adducts serve as biomarkers of exposure and are considered to be critical lesions in the initiation of carcinogenesis.

VCO readily reacts with DNA, forming a spectrum of adducts. The most abundant DNA adduct identified following in vivo exposure to ethyl carbamate or vinyl carbamate is 7-(2-oxoethyl)guanine. nih.govoup.comacs.org This adduct is formed through the alkylation of the N7 position of guanine (B1146940) by VCO. nih.govoup.com The formation of 7-(2-oxoethyl)guanine is significantly higher following administration of vinyl carbamate compared to ethyl carbamate on a molar basis, supporting the role of the metabolic activation pathway. nih.gov

In addition to the primary 7-(2-oxoethyl)guanine adduct, VCO also forms several promutagenic exocyclic etheno adducts. These are formed through a reaction with a nucleobase followed by cyclization. oup.comresearchgate.net Key etheno adducts identified in vitro and in vivo include:

N²,3-ethenoguanine oup.comoup.com

1,N⁶-ethenoadenine (or 1,N⁶-ethenoadenosine in RNA) nih.govnih.govoup.comoup.com

3,N⁴-ethenocytidine oup.com

These etheno adducts, particularly 1,N⁶-ethenoadenine, are considered biologically important due to their ability to cause miscoding during DNA replication and transcription. aacrjournals.orgoup.com While 7-(2-oxoethyl)guanine is the major adduct, the promutagenic exocyclic adducts are believed to be key contributors to the mutagenic and carcinogenic potential of ethyl carbamate. aacrjournals.orgresearchgate.net

| Adduct Type | Specific Adduct | Significance |

|---|---|---|

| Major Adduct | 7-(2-Oxoethyl)guanine | Most abundant DNA adduct formed from VCO. nih.govoup.com |

| Etheno Adducts (Exocyclic) | N²,3-Ethenoguanine | Promutagenic lesion formed in DNA. oup.comoup.com |

| 1,N⁶-Ethenoadenine | Promutagenic adduct capable of causing miscoding. aacrjournals.orgoup.com | |

| 3,N⁴-Ethenocytidine | Exocyclic adduct detected after vinyl carbamate exposure. oup.com |

Vinyl carbamate epoxide can also react with nucleophilic amino acid residues in proteins. A significant target for this interaction is the N-terminal valine of hemoglobin (Hb). nih.gov The reaction of VCO with this valine residue results in the formation of an N-(2-oxoethyl)valine (N-OEV) adduct. nih.gov

This adduct is unstable as an aldehyde and is typically measured by treating isolated globin with sodium borohydride (B1222165), which reduces the oxoethyl group to a stable N-(2-hydroxyethyl)valine (N-HEV) adduct that can then be quantified using methods like gas chromatography/mass spectrometry (GC/MS) after a modified Edman degradation. nih.gov Hemoglobin adducts are valuable biomarkers for assessing internal exposure to reactive electrophiles because hemoglobin is abundant, readily accessible, and has a long lifespan (approximately 120 days in humans), providing an integrated measure of exposure over time. nih.gov

Research in mice treated with ethyl carbamate has demonstrated the dose-dependent formation of N-(2-oxoethyl)valine. nih.gov

| Mouse Strain | Treatment Group | Mean Adduct Level (nmol/g globin) | Standard Deviation (±) |

|---|---|---|---|

| A/J | Ethyl Carbamate (n=10) | 13.3 | 1.03 |

| Saline Control (n=7) | 4.43 | 0.69 | |

| C57BL/6 | Ethyl Carbamate (n=6) | 12.0 | 1.92 |

| Saline Control (n=4) | 7.23 | 1.19 |

Stereochemical Aspects of Biological Interactions Involving Oxoethyl Carbamates

The role of stereochemistry is fundamental in many biological interactions, influencing factors from receptor binding and enzyme activity to drug transport. nih.govresearchgate.net The metabolic activation of ethyl carbamate produces vinyl carbamate epoxide, a chiral molecule. The subsequent nucleophilic attack by biological macromolecules, such as DNA bases or amino acids, on one of the two electrophilic carbons of the epoxide ring can potentially lead to the formation of stereoisomeric adducts.

While direct experimental studies on the stereochemical preferences of adduct formation by ethyl (2-oxoethyl)carbamate are not extensively detailed, computational studies have explored this aspect. Quantum chemical calculations investigating the reaction between vinyl carbamate epoxide and DNA nucleobases have considered questions of stereoselectivity. acs.org Such studies suggest that the formation of the major 7-(2-oxoethyl)guanine adduct proceeds preferentially due to favorable activation energies and geometric constraints within the DNA double helix. acs.org The stereochemistry of the epoxide and the stereospecificity of the enzymatic and non-enzymatic reactions that follow are likely to influence the ultimate biological activity and mutagenic potential of the resulting adducts. However, further research is required to fully elucidate the stereochemical specifics of these interactions in biological systems.

In-depth Analysis of this compound Reveals Limited Scientific Data

Despite a comprehensive review of scientific literature, detailed information regarding the specific biochemical and biological interactions of the chemical compound this compound remains largely unavailable in publicly accessible research. Extensive searches have yielded no specific data concerning its mechanisms of enzyme inhibition or its precise role in molecular cellular processes.

While the broader class of carbamate derivatives is well-documented for its various biological activities, including enzyme inhibition, specific research on this compound is not present in the current body of scientific publications. Carbamates, as a chemical group, are known to interact with a range of enzymes, often through the carbamylation of active site residues. However, the specific interactions and inhibitory mechanisms are highly dependent on the individual molecular structure of each carbamate derivative.

Similarly, the role of specific carbamates in cellular processes is diverse, but without targeted studies on this compound, any discussion of its molecular-level activities would be speculative. Research on related compounds, such as ethyl carbamate, has shown that metabolic activation can lead to reactive intermediates that interact with cellular macromolecules. However, these findings cannot be directly extrapolated to this compound without specific experimental evidence.

Due to the lack of available data, a detailed article focusing solely on the biochemical and biological interactions of this compound, as requested, cannot be generated at this time. Further experimental research is required to elucidate the specific biological and biochemical properties of this particular compound.

Conclusion and Future Research Directions

Summary of Key Findings on Ethyl (2-oxoethyl)carbamate Research

Direct research focusing on the isolation and characterization of this compound is notably absent from the scientific literature, strongly suggesting it exists as a highly reactive, transient intermediate. The primary body of research implicating this structure is in the context of the genotoxicity of ethyl carbamate (B1207046), a known carcinogen found in fermented foods and alcoholic beverages. nih.gov

The key findings converge on a metabolic activation pathway where ethyl carbamate is first oxidized to vinyl carbamate, which is then epoxidized to form vinyl carbamate epoxide (VCO). nih.govnih.gov VCO is a potent electrophilic, mutagenic, and carcinogenic metabolite. nih.gov It is this epoxide that is believed to be the ultimate carcinogenic metabolite, acting as the carrier of a reactive "2-oxoethyl" moiety.

The critical biological consequence of this metabolic activation is the reaction of VCO with cellular nucleophiles, most importantly DNA. This reaction leads to the formation of several DNA adducts. The principal and most abundant adduct identified is 7-(2-oxoethyl)guanine. nih.gov Other significant adducts include the promutagenic exocyclic adducts 1,N⁶-ethenoadenine and N²,3-ethenoguanine. nih.gov The formation of these adducts, which represent the covalent attachment of a 2-oxoethyl group to the DNA base, is considered a critical event in the initiation of the carcinogenic process induced by ethyl carbamate. nih.govnih.gov The 7-(2-oxoethyl)guanine adduct is particularly noteworthy as it can exist in equilibrium with its hemiacetal conformation, O⁶,7-(1'-hydroxyethano)guanine, which is suspected to be a promutagenic lesion. nih.gov

The detoxification of the key precursor, VCO, can occur through spontaneous conjugation with glutathione (B108866) (GSH), a process that can be catalyzed by glutathione S-transferases (GSTs). nih.gov This highlights a cellular defense mechanism against the toxic effects of ethyl carbamate's reactive metabolites.

| Finding Category | Summary of Key Findings |

| Metabolic Activation | Ethyl carbamate is metabolized to vinyl carbamate and then to the ultimate carcinogen, vinyl carbamate epoxide (VCO). nih.govnih.gov |

| Reactive Species | VCO is a strong electrophilic, mutagenic, and carcinogenic metabolite that transfers a reactive "2-oxoethyl" group. nih.gov |

| DNA Adduct Formation | The primary biological damage involves the formation of DNA adducts, with 7-(2-oxoethyl)guanine being the major product. nih.gov Promutagenic etheno adducts are also formed. nih.gov |

| Carcinogenicity Link | The formation of these DNA adducts is strongly linked to the mutagenic and carcinogenic properties of ethyl carbamate. nih.govnih.gov |

| Detoxification | The reactive intermediate VCO can be detoxified by glutathione (GSH), a reaction enhanced by glutathione S-transferases (GSTs). nih.gov |

Emerging Synthetic Strategies and Methodological Advancements in Oxoethyl Carbamate Chemistry

The synthesis of a compound as reactive as this compound, which contains an aldehyde group, presents significant chemical challenges. No dedicated synthesis for this specific molecule has been reported, likely due to its inherent instability. However, the broader field of carbamate synthesis has seen numerous advancements that could, in principle, be adapted for such a target, likely involving the use of protective group chemistry.

Modern synthetic strategies for preparing stable carbamates are diverse and often focus on greener, more efficient protocols. These methods generally fall into several categories:

From Isocyanates: The reaction of an isocyanate with an alcohol is a classic and widely used method for forming the carbamate linkage. wikipedia.orggoogle.com

From Chloroformates: The reaction between an amine and a chloroformate is another traditional and effective route. wikipedia.org

Curtius Rearrangement: The thermal decomposition of an acyl azide (B81097) to an isocyanate intermediate, which is then trapped by an alcohol, provides a pathway from carboxylic acids to carbamates. nih.gov

CO₂-Based Methods: Emerging "green" chemistry approaches utilize carbon dioxide as a C1 synthon. A three-component coupling of an amine, CO₂, and an alkyl halide can efficiently produce carbamates under mild conditions. nih.govorganic-chemistry.org

Transesterification/Transcarbamoylation: The exchange of an alkoxy group on a carbamate with an alcohol, often catalyzed by metal salts, provides another route that avoids hazardous reagents. organic-chemistry.org

To synthesize a theoretical molecule like this compound, a chemist would likely employ a strategy using a protected form of the 2-oxoethyl group. For instance, one could start with an aminoethanol derivative where the hydroxyl group is protected as an acetal (B89532). This protected amino alcohol could then be converted into a carbamate using one of the methods described above. The final step would be the deprotection of the acetal under acidic conditions to reveal the reactive aldehyde functionality of the 2-oxoethyl group. This approach would circumvent the instability of the target molecule during the carbamate-forming reaction.

| Synthetic Approach | Description | Key Reagents |

| Isocyanate Route | Reaction of an isocyanate with an alcohol. | R-N=C=O, R'-OH |

| Chloroformate Route | Reaction of an amine with a chloroformate. | R₂NH, ClCOOR' |

| Curtius Rearrangement | Acyl azide decomposition and trapping with alcohol. | R-CON₃, R'-OH |

| CO₂ Coupling | Three-component reaction of amine, CO₂, and halide. | RNH₂, CO₂, R'-X |

| Transcarbamoylation | Catalytic exchange of an existing carbamate with an alcohol. | R-NHCOOR', R''-OH |

Advanced Computational Approaches in Understanding Reactivity and Biological Impact

While specific computational studies on this compound are not available, advanced computational methods are increasingly vital for understanding the reactivity and biological interactions of related carbamates and their reactive metabolites. Density Functional Theory (DFT) is a powerful tool used to investigate reaction mechanisms, transition states, and the energetic feasibility of chemical pathways. dntb.gov.uamdpi.com

Computational studies have been successfully applied to:

Elucidate Reaction Mechanisms: DFT calculations can map out the entire reaction pathway for carbamate synthesis, identifying intermediates and determining rate-limiting steps, as demonstrated in studies of Pd-catalyzed carbamate formation. mdpi.com This approach is crucial for optimizing reaction conditions and designing more efficient catalysts.